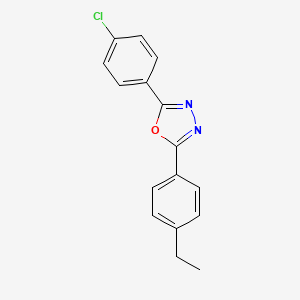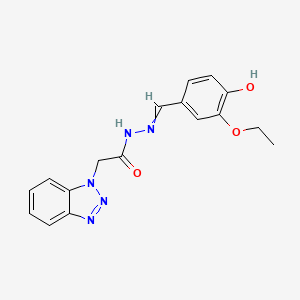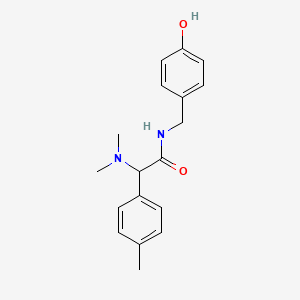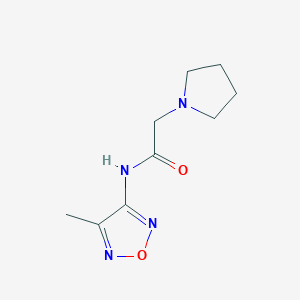![molecular formula C17H17N3O4S B5686264 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5686264.png)
3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thiosemicarbazone derivative of 4-methoxybenzaldehyde, and its chemical structure is unique and complex.
Wirkmechanismus
The mechanism of action of 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone is not fully understood. However, studies have suggested that the compound exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In Alzheimer's disease, the compound is thought to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone are still being studied. However, studies have shown that the compound can cause changes in the expression of certain genes and proteins in cancer cells. It may also affect the levels of certain neurotransmitters in the brain, such as acetylcholine. The compound may also have effects on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone in lab experiments is its potential anti-cancer and anti-Alzheimer's disease properties. The compound has been found to be effective against drug-resistant cancer cells and may have fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using the compound in lab experiments is its complex chemical structure, which may make it difficult to synthesize and study.
Zukünftige Richtungen
There are several future directions for research on 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the study of the compound's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, studies could be conducted to determine the compound's toxicity levels and potential side effects. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone is a compound that has potential applications in various scientific research fields. Its anti-cancer and anti-Alzheimer's disease properties make it a promising compound for future research. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-methoxybenzaldehyde thiosemicarbazone. The second step involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with paraformaldehyde to form 3-[(1,3-benzodioxol-5-yloxy)methyl]benzaldehyde. Finally, the two compounds are reacted together to form 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone.
Wissenschaftliche Forschungsanwendungen
3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone has potential applications in various scientific research fields. One of its most promising applications is in cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[(Z)-[3-(1,3-benzodioxol-5-yloxymethyl)-4-methoxyphenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-21-14-4-2-11(8-19-20-17(18)25)6-12(14)9-22-13-3-5-15-16(7-13)24-10-23-15/h2-8H,9-10H2,1H3,(H3,18,20,25)/b19-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCOMZLSBBZRSD-UWVJOHFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)N)COC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=S)N)COC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Z)-1-{3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}methylidene)-1-hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)

![[(3aS*,10aS*)-2-(1,3-benzodioxol-5-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5686207.png)

![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)


![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)
![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)

![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)